REACTION_CXSMILES
|
[Ca:1].O.O.O.O.[N+]([O-])([O-])=[O:7].[Ca+2].[N+]([O-])([O-])=O.[P].[P:16](=[O:20])([OH:19])([OH:18])[OH:17].OO>C(O)C.O>[P:16]([O-:20])([O-:19])([O-:18])=[O:17].[Ca+2:1].[Ca+2:1].[Ca+2:1].[P:16]([O-:20])([O-:19])([O-:18])=[O:17].[O-2:7].[Ca+2:1] |f:1.2.3.4.5.6.7,13.14.15.16.17,18.19|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
Calcium Nitrate tetra hydrate
|
Quantity
|
115.05 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
Calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
Ca
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The resulting solutions were mixed
|
Type
|
CUSTOM
|
Details
|
No precipitates were formed during or on the
|
Type
|
ADDITION
|
Details
|
immediate mixing of the two solutions
|
Type
|
ADDITION
|
Details
|
the composition containing
|
Type
|
ADDITION
|
Details
|
dispersed colloidal gelatinous material
|
Type
|
TEMPERATURE
|
Details
|
a pilot flame
|
Type
|
CUSTOM
|
Details
|
provided the means
|
Type
|
CUSTOM
|
Details
|
The combustion products were directed into a stainless steel vessel
|
Type
|
CUSTOM
|
Details
|
was recovered form the water
|
Type
|
CUSTOM
|
Details
|
dried overnight at 100° C.
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].P(=O)([O-])([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |